Substance P, 11-L-methionine-, methyl ester
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Overview
Description
Substance P, 11-L-methionine-, methyl ester: is a derivative of the neuropeptide Substance P, which is involved in various physiological processes, including pain perception and inflammation. This compound is a modified version of Substance P, where the 11th amino acid, methionine, is esterified with a methyl group. This modification can alter the compound’s properties and interactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P, 11-L-methionine-, methyl ester typically involves the esterification of L-methionine with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and yields the methyl ester of L-methionine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Substance P, 11-L-methionine-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of methionine sulfoxide or methionine sulfone.
Reduction: Formation of L-methioninol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Substance P, 11-L-methionine-, methyl ester is used as a building block in peptide synthesis. Its unique structure allows for the creation of modified peptides with potential therapeutic applications .
Biology: In biological research, this compound is used to study the role of Substance P in various physiological processes. It helps in understanding how modifications to Substance P can affect its function and interactions with receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including pain management and wound healing. Its ability to interact with neurokinin receptors makes it a candidate for developing new treatments for conditions involving pain and inflammation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug design and development .
Mechanism of Action
Substance P, 11-L-methionine-, methyl ester exerts its effects by interacting with the neurokinin 1 receptor (NK1R). This receptor is involved in various physiological processes, including pain perception and inflammation. The esterification of methionine can alter the binding affinity and activity of the compound, potentially enhancing or modifying its effects .
Comparison with Similar Compounds
- L-Methionine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
Comparison: Substance P, 11-L-methionine-, methyl ester is unique due to its specific modification of the neuropeptide Substance P. While other amino acid methyl esters, such as L-methionine methyl ester hydrochloride, are used in peptide synthesis and other applications, the specific modification in this compound allows it to interact with neurokinin receptors, making it particularly valuable in research related to pain and inflammation .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C64H99N17O14S |
---|---|
Molecular Weight |
1362.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71) |
InChI Key |
CWWARWOPSKGELM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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